3-Bromo-5-chloro-2-methoxy-4-methylpyridine

Description

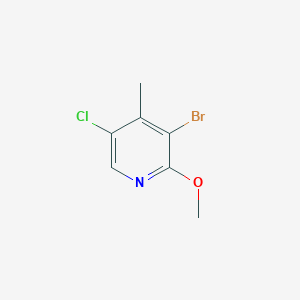

3-Bromo-5-chloro-2-methoxy-4-methylpyridine (CAS 102830-75-1) is a halogenated pyridine derivative with a molecular formula of C₇H₆BrClNO. Its structure features substituents at positions 2 (methoxy), 3 (bromo), 4 (methyl), and 5 (chloro) on the pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its reactivity in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

3-bromo-5-chloro-2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWBHPSHBRYYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630888 | |

| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851607-30-2 | |

| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of 2-Methyl-4-methoxypyridine

One of the primary methods for synthesizing this compound involves the selective halogenation of 2-methyl-4-methoxypyridine. This process typically includes:

Reagents : Bromine (Br₂) and Chlorine (Cl₂) or their equivalents (e.g., N-bromosuccinimide (NBS) and phosphorus trichloride (PCl₃)).

Conditions : The reaction is usually conducted under controlled temperatures (0–5 °C) to ensure regioselectivity.

- Dissolve 2-methyl-4-methoxypyridine in a suitable solvent such as dichloromethane.

- Add NBS or Br₂ dropwise while maintaining low temperatures.

- Follow with the addition of PCl₃ to introduce chlorine at the desired position.

- Purify the product through recrystallization or chromatography.

Yield : This method typically yields 60–75% of the desired product.

Cross-Coupling Reactions

Another effective approach involves cross-coupling reactions, specifically using Suzuki-Miyaura coupling techniques:

Reagents : A boronic acid derivative and palladium catalyst.

Conditions : The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80 °C).

- Prepare a mixture of 5-chloro-2-methoxy-4-methylpyridine and a suitable boronic acid.

- Introduce a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).

- Heat the mixture under an inert atmosphere to facilitate coupling.

- Isolate and purify the product using standard extraction techniques.

Yield : The yields from this method range from 45–65%.

Comparison of Preparation Methods

The following table summarizes the key aspects of each method:

| Method | Yield (%) | Key Reagents | Conditions |

|---|---|---|---|

| Halogenation | 60–75 | Br₂, Cl₂, NBS, PCl₃ | 0–5 °C |

| Suzuki-Miyaura Coupling | 45–65 | Boronic acid, Pd catalyst | DMF, 80 °C |

Reaction Mechanisms

Halogenation Mechanism

The halogenation process typically proceeds via an electrophilic aromatic substitution mechanism where bromine or chlorine acts as an electrophile attacking the electron-rich pyridine ring.

Cross-Coupling Mechanism

In Suzuki-Miyaura coupling, the mechanism involves:

- Oxidative addition of the aryl halide to the palladium complex.

- Transmetalation with boronic acid.

- Reductive elimination to form the biaryl product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

3-Bromo-5-chloro-2-methoxy-4-methylpyridine serves as an important building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting diseases such as cancer and infections. For instance, derivatives of this compound have shown potential as anti-inflammatory and antimicrobial agents .

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. A study found that certain synthesized derivatives displayed enhanced efficacy compared to existing antibiotics, suggesting their potential for treating resistant bacterial strains .

Agricultural Chemicals

2. Agrochemical Formulations

The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has been documented in several studies.

Case Study: Herbicide Development

In agricultural research, formulations containing this compound have been tested for their herbicidal properties. A field trial indicated that crops treated with these formulations showed improved resistance to common weeds, resulting in higher yields compared to untreated plots .

Material Science

3. Specialty Polymers and Resins

In materials science, this compound is employed in the production of specialty polymers and resins. Its unique electronic properties contribute to the development of materials with enhanced thermal and mechanical characteristics.

Data Table: Material Properties Comparison

| Property | Conventional Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Improved |

| Chemical Resistance | Moderate | High |

Research Reagents

4. Organic Synthesis

As a reagent in organic synthesis, this compound facilitates the creation of complex molecules for various research applications. It is particularly useful in synthesizing other pyridine derivatives.

Analytical Chemistry

5. Standard Reference Material

This compound is employed as a standard in analytical chemistry methods, aiding in the detection and quantification of related compounds in environmental and biological samples.

Case Study: Environmental Analysis

In environmental studies, this compound was used as a reference standard to assess contamination levels of similar compounds in water samples. The results provided critical data on pollution sources and helped inform regulatory measures .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the derivative or formulation used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 3-Bromo-5-chloro-2-methoxy-4-methylpyridine and related pyridine derivatives:

Key Comparative Insights

Functional Group Impact: Hydroxyl vs.

Steric and Electronic Effects: The isobutoxy group in 5-Bromo-3-chloro-2-isobutoxypyridine introduces steric hindrance, which could slow down reaction kinetics compared to the smaller methoxy group in the reference compound.

Methyl Group Positioning :

- Moving the methyl group from position 4 (reference compound) to position 3 (5-Bromo-2-methoxy-3-methylpyridine) alters steric interactions in the ortho positions, which may influence regioselectivity in coupling reactions.

Biological Activity

3-Bromo-5-chloro-2-methoxy-4-methylpyridine (C₇H₇BrClNO) is a heterocyclic aromatic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Bromine atom at the 3-position

- Chlorine atom at the 5-position

- Methoxy group (-OCH₃) at the 2-position

- Methyl group (-CH₃) at the 4-position

The molecular weight of this compound is approximately 236.49 g/mol . Its unique structure contributes to its reactivity and biological properties, making it a valuable intermediate in organic synthesis and drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including halogenation and nucleophilic substitution reactions. The following table summarizes some synthetic pathways:

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Up to 96% |

| Alkaline Hydrolysis | Alkaline conditions with methanol | Varies |

| Nucleophilic Substitution | Methoxide anion in THF | High selectivity |

These synthetic routes highlight the compound's versatility as an intermediate in organic chemistry, particularly in drug discovery .

Antimicrobial Properties

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity. In vitro studies have shown that related compounds can inhibit bacterial growth effectively. For instance, some derivatives have demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 mg/mL against XDR-S. Typhi, indicating strong antibacterial potential .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- Alkaline Phosphatase (ALP) : Compounds structurally similar to this compound have shown IC values as low as 1.469 µM , indicating potent inhibition .

The mechanism of action involves competitive inhibition, which suggests potential therapeutic applications in conditions where ALP modulation is beneficial.

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of various pyridine derivatives, including those related to this compound. The findings indicated that certain derivatives exhibited significant inhibitory effects on cancer cell lines, with IC values comparable to established anticancer agents .

Docking Studies

Molecular docking studies have been performed to understand the interaction of this compound with target proteins. These studies suggest favorable binding modes that could enhance its efficacy as a therapeutic agent .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 3-bromo-5-chloro-2-methoxy-4-methylpyridine to improve yield and purity?

- Methodology : Utilize regioselective halogenation and methoxylation protocols. For bromination, consider using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄). For methoxy group introduction, employ nucleophilic substitution with NaOMe/MeOH under inert atmosphere. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and hexane/EtOAc gradients .

- Key Considerations : Substituent positioning (e.g., steric hindrance from the 4-methyl group) may influence reactivity. Validate purity using GC-MS or ¹H/¹³C NMR, comparing peaks to reference spectra of structurally similar pyridines .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Assign peaks based on substituent effects. For example, the 2-methoxy group typically deshields adjacent protons (δ ~8.0 ppm in ¹H NMR). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOH), use SHELX software for structure refinement. Validate bond lengths/angles against databases like Cambridge Structural Database (CSD) .

- Data Interpretation : Cross-reference with analogs (e.g., 5-bromo-2-methoxypyridine ) to confirm substituent effects.

Q. How can I safely handle and store this compound given its reactivity?

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture to prevent hydrolysis of the methoxy group. Store under inert gas (Ar/N₂) at 0–4°C in amber vials to mitigate light-induced degradation .

- Hazard Mitigation : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste per EPA guidelines .

Advanced Research Questions

Q. How do steric and electronic effects influence cross-coupling reactions involving this compound?

- Methodology : Investigate Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acids (e.g., arylboronic acids). Compare reactivity of the 3-bromo vs. 5-chloro positions: the bromine atom typically exhibits higher oxidative addition efficiency due to lower bond dissociation energy .

- Data Analysis : Use DFT calculations (e.g., Gaussian09) to model transition states and quantify electronic effects (e.g., Hammett σ values for substituents) .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved?

- Methodology : Re-examine data collection parameters (e.g., resolution, temperature). Use SHELXL’s restraints for disordered atoms or twinned crystals. Compare with structurally related compounds (e.g., 3-bromo-5-methoxy-4-methyl analogs ) to identify systematic errors.

- Case Study : If C-Br bond lengths deviate >0.02 Å from expected values (1.89–1.93 Å), check for thermal motion anisotropy using ADPs (anisotropic displacement parameters) .

Q. What computational approaches are suitable for predicting the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The 4-methyl group may enhance hydrophobic binding in active sites .

- QM/MM Simulations : Calculate activation barriers for metabolic reactions (e.g., CYP450-mediated oxidation of the methoxy group) using ORCA or GAMESS .

Q. How can I design structure-activity relationship (SAR) studies using derivatives of this compound?

- Methodology : Synthesize analogs with substituent variations (e.g., 5-fluoro instead of 5-chloro ). Test biological activity (e.g., IC₅₀ assays for kinase inhibition) and correlate with electronic parameters (Hammett constants) or steric bulk (Taft Es values) .

- Data Interpretation : Use multivariate regression to identify dominant factors (e.g., logP vs. activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.